ヌエジェニド酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ヌエジェニジン酸は、トウネズミモチとして知られるLigustrum lucidumの果実から単離された天然化合物です。イリドイド類に属し、多様な生物活性で知られています。 ヌエジェニジン酸は、抗ウイルス、抗炎症、抗酸化作用など、潜在的な治療効果が期待され注目されています .

科学的研究の応用

化学: 他の生物活性化合物を合成するための前駆体として役立ちます。

生物学: ヌエジェニジン酸は、特にインフルエンザAウイルスに対して抗ウイルス活性を示します.

作用機序

ヌエジェニジン酸は、複数の分子標的および経路を通じてその効果を発揮します。ウイルス侵入と複製プロセスを阻害することで、インフルエンザAウイルスの複製を阻害することが示されています。 さらに、インターロイキン-1、腫瘍壊死因子-α、インターロイキン-6などの炎症性サイトカインの産生を調節することで、抗炎症効果を示します . この化合物はまた、抗酸化酵素の発現を上昇させることで、抗酸化防御を強化します .

生化学分析

Biochemical Properties

Nuezhenidic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the activity of influenza A virus, suggesting its potential as an antiviral agent . The compound interacts with viral proteins, disrupting their function and preventing the replication of the virus. Additionally, nuezhenidic acid exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . This interaction with reactive oxygen species helps protect cells from damage and supports cellular health.

Cellular Effects

Nuezhenidic acid influences various types of cells and cellular processes. In immune cells, it has been observed to modulate the production of cytokines, thereby regulating the immune response . This modulation can help in reducing inflammation and promoting a balanced immune reaction. In epithelial cells, nuezhenidic acid has been found to enhance cell proliferation and wound healing, indicating its potential in tissue repair and regeneration . Furthermore, the compound affects cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of nuezhenidic acid involves its binding interactions with biomolecules and its effects on gene expression. Nuezhenidic acid binds to viral proteins, inhibiting their function and preventing viral replication . It also interacts with cellular enzymes, such as antioxidant enzymes, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, nuezhenidic acid influences gene expression by modulating transcription factors involved in inflammation and immune responses, leading to a reduction in pro-inflammatory cytokine production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nuezhenidic acid have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its bioactivity for extended periods . It is susceptible to degradation when exposed to light and moisture, necessitating proper storage conditions . Long-term studies have shown that nuezhenidic acid can have sustained effects on cellular function, including prolonged antioxidant activity and continued modulation of immune responses . These findings highlight the importance of considering temporal factors in experimental designs involving nuezhenidic acid.

Dosage Effects in Animal Models

The effects of nuezhenidic acid vary with different dosages in animal models. At low to moderate doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and enhancing immune function . At high doses, nuezhenidic acid may induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects underscore the need for careful dosage optimization in preclinical and clinical studies to ensure the safety and efficacy of nuezhenidic acid.

Metabolic Pathways

Nuezhenidic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of nuezhenidic acid, facilitating its excretion from the body . The compound’s metabolism can influence metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, nuezhenidic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, nuezhenidic acid can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of nuezhenidic acid within tissues can vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of nuezhenidic acid is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, nuezhenidic acid can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization allows nuezhenidic acid to modulate mitochondrial function and enhance cellular energy production .

準備方法

合成経路と反応条件

ヌエジェニジン酸の調製は、通常、乾燥粉砕したLigustrum lucidumの果実からの抽出によって行われます。このプロセスには、水性エタノールを用いた還流抽出または急冷抽出が含まれます。抽出液は、次にマクロポーラス吸着樹脂を用いて吸着され、水性エタノールで溶出されます。 溶出液は、その後、クロマトグラフィーカラムを用いて精製され、高収率かつ高純度のヌエジェニジン酸が得られます .

工業的生産方法

ヌエジェニジン酸の工業的生産は、同様の抽出および精製プロセスに従います。この方法は、シンプルで迅速であり、大量生産に適しています。 この方法は、有毒な有機溶媒の使用を避けるため、安全で環境にやさしいです .

化学反応の分析

反応の種類

ヌエジェニジン酸は、以下を含むさまざまな化学反応を起こします。

酸化: さまざまな誘導体を形成するために酸化されます。

還元: 還元反応は、その官能基を修飾することができます。

置換: ヌエジェニジン酸は、官能基が他の基に置き換わる置換反応に参加することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が、置換反応で使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな酸化、還元、置換されたヌエジェニジン酸の誘導体が含まれ、これらは異なる生物活性を示す可能性があります .

類似化合物との比較

ヌエジェニジン酸は、その特異的な生物活性により、イリドイド類の中でユニークです。類似化合物には、以下があります。

スペクヌエジェニド: Ligustrum lucidum由来の別のイリドイドで、同様の抗ウイルス特性を持っています。

ヌエジェノシドG13: 抗酸化作用と抗炎症作用で知られています。

セコキシロガニン: 類似の薬理作用を示しますが、化学構造が異なります.

ヌエジェニジン酸は、その幅広い生物活性と潜在的な治療応用により、さらなる研究開発のための貴重な化合物となっています。

生物活性

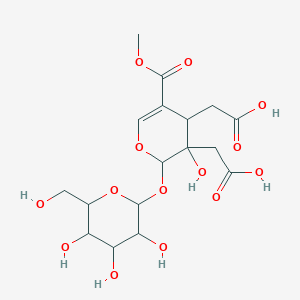

2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid (referred to as compound 1) is a complex organic molecule with potential biological activities. Its structure suggests multiple functional groups that may interact with various biological pathways. This article aims to summarize the known biological activities of compound 1, supported by data tables and relevant case studies.

Chemical Structure

Compound 1 has a molecular formula of C17H24O14 and features a dihydropyran ring, multiple hydroxyl groups, and a carboxymethyl side chain. These structural components are critical for its biological interactions.

Antioxidant Activity

Research indicates that compound 1 exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which can lead to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of Compound 1

Anti-inflammatory Effects

Compound 1 has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Cytokine Production

In a study involving human monocytes, treatment with compound 1 significantly reduced the production of TNF-alpha by 50% at a concentration of 20 µM, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results show effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Compound 1

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The biological activities of compound 1 can be attributed to its ability to modulate various signaling pathways. Its antioxidant properties are likely due to the presence of hydroxyl groups that can donate electrons to free radicals. The anti-inflammatory effects may result from the inhibition of NF-kB signaling pathways.

特性

IUPAC Name |

2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRZULFRVWCUPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does wine-steaming affect the concentration of nuezhenidic acid in Ligustri Lucidi Fructus?

A1: Wine-steaming leads to a marked increase in nuezhenidic acid concentration in Ligustri Lucidi Fructus. This increase occurs gradually over time, reaching a steady state after 24 hours of steaming. [] This suggests that the steaming process might break down other compounds in the fruit, leading to the formation of nuezhenidic acid.

Q2: Does wine-steaming influence the pharmacokinetics of nuezhenidic acid?

A2: Yes, research indicates that wine-steaming significantly increases both the AUC0-24 (area under the concentration-time curve) and Cmax (peak plasma concentration) of nuezhenidic acid after oral administration in rats. [] This suggests that wine-processing enhances the absorption and bioavailability of nuezhenidic acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。